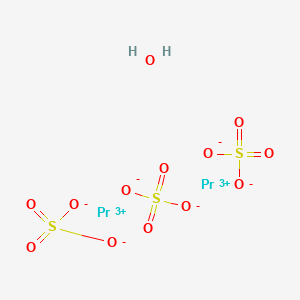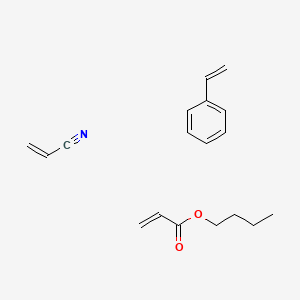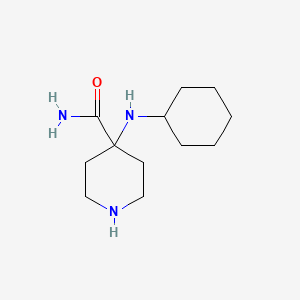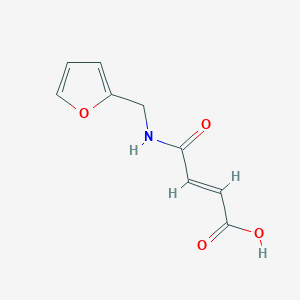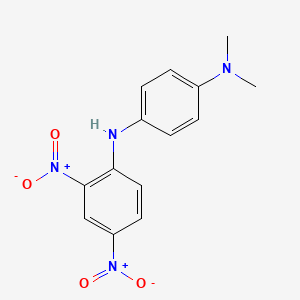
N,N-Dimethyl-N'-(2,4-dinitrophenyl)-1,4-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine: is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine typically involves the reaction of 1,4-phenylenediamine with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 1,4-phenylenediamine attacks the electron-deficient carbon of the 2,4-dinitrochlorobenzene, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine is used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for synthetic chemists.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with proteins makes it useful in biochemical assays and diagnostic applications.
Industry: In the industrial sector, N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,2-ethanediamine
- N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,3-phenylenediamine
Comparison: Compared to its analogs, N,N-Dimethyl-N’-(2,4-dinitrophenyl)-1,4-phenylenediamine has a unique structure that provides distinct reactivity and stability. Its 1,4-phenylenediamine backbone allows for more extended conjugation and better interaction with aromatic systems, making it more effective in certain applications such as dye synthesis and biochemical assays.
Eigenschaften
CAS-Nummer |
2045-64-9 |
|---|---|
Molekularformel |
C14H14N4O4 |
Molekulargewicht |
302.29 g/mol |
IUPAC-Name |
1-N-(2,4-dinitrophenyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H14N4O4/c1-16(2)11-5-3-10(4-6-11)15-13-8-7-12(17(19)20)9-14(13)18(21)22/h3-9,15H,1-2H3 |
InChI-Schlüssel |
YWTOZWITTRYCTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15077500.png)
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077508.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077525.png)
![N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15077527.png)
![N-(4-tert-butylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B15077534.png)
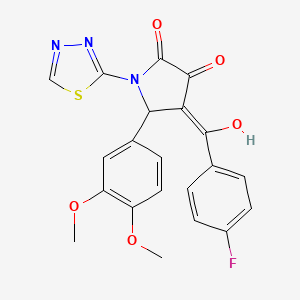
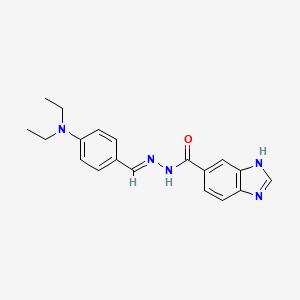
![Isopropyl (2E)-2-(4-tert-butylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077542.png)
